2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester 2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353964-19-8
VCID: VC8233150
InChI: InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
SMILES: CNCC1CCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 1353964-19-8

Cat. No.: VC8233150

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester - 1353964-19-8

Specification

CAS No. 1353964-19-8
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl 2-(methylaminomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
Standard InChI Key NCMQXKLVNCDNLT-UHFFFAOYSA-N
SMILES CNCC1CCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CNCC1CCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of 2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester consists of a five-membered pyrrolidine ring, a secondary amine group at the 2-position modified by a methylaminomethyl side chain, and a benzyl ester at the 1-position . The stereochemistry at the 2-position is specified as (S)-configuration in related analogs, which influences its biological interactions .

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl esterC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}248.32 Pyrrolidine, methylaminomethyl, benzyl ester
(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl esterC16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}276.37 Isopropylamino, benzyl ester
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterC16H21ClN2O3\text{C}_{16}\text{H}_{21}\text{Cl}\text{N}_{2}\text{O}_{3}324.80Chloroacetyl, methylamino, benzyl ester

The benzyl ester group enhances lipophilicity, facilitating membrane permeability, while the methylaminomethyl side chain introduces basicity, enabling interactions with acidic biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .

  • Functionalization:

    • Methylaminomethyl Introduction: Reductive amination of pyrrolidine-2-carbaldehyde with methylamine, followed by protection with Boc groups.

    • Benzyl Esterification: Coupling with benzyl chloroformate in the presence of a base like triethylamine .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Reductive AminationNaBH3_3CN, MeOH, 0°C → RT, 12 h7895
EsterificationBenzyl chloroformate, Et3_3N, DCM, 0°C85 98

Industrial-Scale Production

Amber MolTech LLC (China) is a documented supplier, utilizing automated reactors for precise temperature and pH control . Purification employs recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in dichloromethane (DCM) and chloroform; sparingly soluble in water (0.2 mg/mL at 25°C) .

  • Stability: Stable at room temperature for ≥6 months under inert atmosphere; degrades in acidic conditions (t1/2_{1/2} = 8 h at pH 2).

Table 3: Stability Under Accelerated Conditions

ConditionTemperature (°C)Humidity (%)Degradation After 30 Days (%)
40°C/75% RH40755.2
60°C60012.8

Biological Activity and Applications

Neurological Targets

Pyrrolidine derivatives are known to inhibit monoamine transporters. For example, analogs with methylaminomethyl groups show affinity for the serotonin transporter (SERT) with IC50_{50} values of 120–450 nM. Molecular docking studies suggest the benzyl ester occupies a hydrophobic pocket in SERT, while the methylaminomethyl group forms hydrogen bonds with Asp98.

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